molecular formula C10H8FN3O2 B1482679 4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole CAS No. 1936431-64-9

4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole

Cat. No. B1482679
CAS RN: 1936431-64-9
M. Wt: 221.19 g/mol
InChI Key: GJQZBYZCLKLJHH-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole, also known as 4-Fluoro-3-nitrophenylmethylpyrazole, is a novel pyrazole compound that has been studied extensively for its potential applications in various fields of research. It is a colorless, crystalline solid that is soluble in a variety of solvents such as ethanol and dimethyl sulfoxide (DMSO). This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of various enzymes.

Scientific Research Applications

Herbicidal Activity

Pyrazole nitrophenyl ethers, a class of compounds that likely includes structures similar to "4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole," have been identified for their herbicidal effects by inhibiting protoporphyrinogen IX oxidase. The shift from a nitro to a trifluoromethyl group in these compounds has resulted in novel herbicides with significant pre-emergent activity against narrowleaf weed species. This advancement highlights the potential of fluoro-substituted pyrazoles in agricultural chemistry (Clark, 1996).

Synthetic Chemistry

The regioselective synthesis of unsymmetrical pyrazoles, including the use of 4-fluoronitrobenzene, underlines the importance of "4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole" derivatives in synthetic chemistry. These methodologies provide a practical approach to synthesizing a variety of pyrazole compounds, offering insights into reaction mechanisms and regioselectivities (Wang, Tan, & Zhang, 2000).

Molecular Docking and Drug Discovery

The synthesis and evaluation of novel pyrazoles for their biological activities, such as antioxidant, anti-breast cancer, and anti-inflammatory properties, demonstrate the compound's relevance in medicinal chemistry. Molecular docking studies of these compounds have shown promising interactions with enzymes responsible for inflammation and breast cancer, signifying their potential as therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Material Science

In the realm of material science, the synthesis and structural characterization of pyrazole derivatives have facilitated the development of new materials with potential applications in various fields. These studies often involve detailed computational evaluations to understand the reactivity and pharmaceutical potential of such compounds, indicating their broader applicability beyond just medicinal chemistry (Thomas et al., 2018).

Fluorination Chemistry

The development of synthetic strategies for new 3-amino-4-fluoropyrazoles highlights the significance of fluorine chemistry in enhancing the properties of pyrazole derivatives. These strategies have opened new avenues for the functionalization and application of fluorinated pyrazoles as building blocks in medicinal chemistry and beyond (Surmont et al., 2011).

Future Directions

For more detailed information, refer to relevant peer-reviewed papers and technical documents . If you need further assistance or have additional questions, feel free to ask!

properties

IUPAC Name

4-(2-fluoro-3-nitrophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-13-6-7(5-12-13)8-3-2-4-9(10(8)11)14(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQZBYZCLKLJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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